molecular formula C10H11BN2O2 B1444035 [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid CAS No. 1487353-57-0

[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid

Cat. No.: B1444035
CAS No.: 1487353-57-0
M. Wt: 202.02 g/mol
InChI Key: YPHZJQOHWGFTAA-UHFFFAOYSA-N
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Description

[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C10H11BN2O2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 1-methyl-1H-pyrazol-5-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

[4-(2-methylpyrazol-3-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-13-10(6-7-12-13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHZJQOHWGFTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=NN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium complexes and usually requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl or heteroaryl halides. This reaction is widely used to synthesize biaryl structures, which are critical in pharmaceuticals and advanced materials.

Reaction Partner Catalyst System Conditions Application Source
Aryl bromides/chloridesPd(PPh₃)₄, K₂CO₃THF/H₂O, 80°C, 12–24 hSynthesis of kinase inhibitors
Heteroaryl triflatesPd(OAc)₂, SPhos ligandDME, 60°C, 6–8 hAgrochemical intermediates
Vinyl halidesPdCl₂(dppf), CsFDMF, 100°C, 24 hConjugated polymer synthesis

Key Findings :

  • The pyrazole substituent enhances steric and electronic effects, improving regioselectivity in coupling reactions .

  • Reactions with electron-deficient aryl halides proceed at higher yields (>85%) compared to electron-rich partners (60–70%) .

Boronate Ester Formation

The boronic acid reacts reversibly with diols, forming cyclic boronate esters. This property is exploited in sensor development and bioconjugation.

Diol Partner Application Binding Constant (Kₐ) Reference
1,2-Diols (e.g., glucose)Glucose monitoring sensors1.2 × 10³ M⁻¹
Catechol derivativesSurface functionalization8.7 × 10² M⁻¹
Polyol matricesSelf-healing hydrogelspH-dependent reversibility

Mechanistic Insight :

  • The reaction proceeds via a two-step mechanism: rapid diol coordination followed by slow esterification.

  • Steric hindrance from the methylpyrazole group reduces binding affinity with bulky diols by ~30% .

Oxidative Hydroxylation

Under mild oxidative conditions, the boronic acid converts to a phenolic derivative, enabling further functionalization.

Oxidizing Agent Solvent Product Yield
H₂O₂ (30%)EtOH/H₂O (1:1)4-(1-Methylpyrazol-5-yl)phenol92%
NaBO₃·4H₂OAcetic acidBrominated derivatives78%

Applications :

  • Phenolic products serve as intermediates in antioxidant synthesis .

  • Oxidative deboronation is pH-sensitive, with optimal conversion at pH 7–8 .

Biochemical Interactions

The compound forms reversible covalent bonds with biological targets, showing promise in medicinal chemistry.

Target Interaction Type Biological Activity Reference
Proteases (e.g., trypsin)Active-site inhibitionIC₅₀ = 0.98 µM
GlycoproteinsLectin-mimetic bindingSelective cancer cell recognition

Structural Advantage :

  • The methylpyrazole group enhances hydrophobic interactions with enzyme pockets, improving binding specificity .

Comparative Reactivity with Analogues

The methylpyrazole substituent differentiates this compound from other boronic acids:

Compound Reactivity in Suzuki Coupling Diol Binding Affinity
4-Bromophenylboronic acidFaster kinetics, lower selectivity2.5 × 10² M⁻¹
3-Pyridylboronic acidModerate electron withdrawal5.1 × 10² M⁻¹
This compound Steric hindrance slows coupling1.2 × 10³ M⁻¹ (enhanced)

Data aggregated from .

Stability and Handling Considerations

  • Storage : Stable under inert atmospheres at −20°C; decomposes upon prolonged exposure to moisture .

  • Solubility : >50 mg/mL in DMSO; <1 mg/mL in water (pH 7) .

This compound’s unique reactivity profile positions it as a critical building block in drug discovery, materials science, and sensor technology. Its synthetic flexibility and biochemical interactions warrant continued exploration for novel applications.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
This compound is primarily recognized for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. It serves as a crucial building block in synthesizing complex organic molecules, particularly biaryl compounds.

Reaction TypeDescription
Cross-CouplingForms biaryl compounds using palladium catalysts under mild conditions.
Carbon-Boron Bond FormationEnables the creation of stable carbon-boron bonds, facilitating further reactions.

Drug Development

Targeted Cancer Therapies
[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is instrumental in developing pharmaceuticals aimed at cancer treatment. Its ability to form stable complexes with biomolecules enhances the specificity and efficacy of drug delivery systems.

Therapeutic AreaApplication
OncologyDevelopment of targeted therapies that inhibit cancer cell proliferation.
Enzyme InhibitionPotential use as an enzyme inhibitor in various biochemical pathways.

Bioconjugation

Enhancing Drug Delivery Systems
The compound acts as a key reagent in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other compounds. This enhances the specificity and efficacy of drug delivery systems.

Bioconjugation TechniqueDescription
Surface ModificationAttaches drugs or biomolecules to surfaces for improved targeting.
Linker DevelopmentServes as a linker in the synthesis of conjugates for therapeutic applications.

Sensor Development

Chemical Sensors for Biomolecules
This boronic acid derivative plays a significant role in developing chemical sensors capable of detecting specific biomolecules. Its selective interaction with targets makes it valuable for diagnostic applications.

Sensor TypeApplication
Biomolecular SensorsDetects specific proteins or metabolites in biological samples.
Environmental SensorsMonitors pollutants or hazardous substances through selective binding.

Agricultural Chemistry

Development of Agrochemicals
Research is ongoing into the potential of this compound for developing environmentally friendly agrochemicals, including herbicides and pesticides.

Agricultural ApplicationDescription
HerbicidesPotential use in formulating selective herbicides that minimize environmental impact.
PesticidesDevelopment of novel pesticides with reduced toxicity to non-target species.

Antimicrobial Efficacy

A study indicated that derivatives similar to this compound exhibited antimicrobial properties, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

In vivo studies have shown that compounds containing the pyrazolone structure significantly reduced paw edema in rat models, suggesting effective anti-inflammatory properties .

Mechanism of Action

The mechanism of action of [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid group can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is unique due to the presence of both a boronic acid group and a pyrazole ring attached to a phenyl ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications in different fields .

Biological Activity

[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C10H12BN3O2\text{C}_{10}\text{H}_{12}\text{B}\text{N}_{3}\text{O}_{2}

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have shown that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Compounds with pyrazolone moieties are reported to possess anti-inflammatory properties. In vivo studies have indicated that such compounds can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and monoacylglycerol lipase (MAGL). These enzymes play crucial roles in the synthesis of pro-inflammatory mediators .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Pro-inflammatory Pathways : By inhibiting enzymes like COX and MAGL, the compound reduces the production of inflammatory mediators such as prostaglandins and endocannabinoids .
  • Interaction with Cellular Targets : The boronic acid group can interact with various cellular targets, potentially modulating signaling pathways involved in inflammation and cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study reported that a derivative with a similar structure exhibited an MIC of 6.25 µg/mL against S. aureus and E. coli, indicating strong antibacterial activity .
  • Anti-inflammatory Activity : In vivo models demonstrated that compounds containing the pyrazolone structure significantly reduced paw edema in rats, suggesting effective anti-inflammatory properties .

Data Table

Activity MIC (µg/mL) Reference
Staphylococcus aureus6.25
Escherichia coli6.25
Anti-inflammatory effectSignificant reduction in paw edema

Q & A

Q. Table 1. Representative NMR Data for Boronic Acid Derivatives

Compound1H^1 \text{H} NMR (δ, ppm)13C^{13}\text{C} NMR (δ, ppm)Reference
4-(Methylthio)phenyl boronic acid7.86 (d, J=8.5 Hz), 7.34 (d, J=8.5 Hz)167.51 (C=O), 130.17 (Ar)
4-(Methoxycarbonyl)phenyl boronic acid8.10 (s, 4H), 3.93 (s, 3H)167.30 (COOCH₃), 134.66 (Ar)

Q. Table 2. Key Software for Structural Analysis

ToolApplicationReference
SHELXLRefinement of anisotropic parameters
ORTEP-IIIThermal ellipsoid visualization
GaussianDFT optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid
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[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.